PF-06459988

Catalog No.
S539183
CAS No.
1428774-45-1
M.F
C19H22ClN7O3
M. Wt
431.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06459988

CAS Number

1428774-45-1

Product Name

PF-06459988

IUPAC Name

1-[(3R,4R)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one

Molecular Formula

C19H22ClN7O3

Molecular Weight

431.9 g/mol

InChI

InChI=1S/C19H22ClN7O3/c1-4-15(28)27-7-11(14(9-27)29-3)10-30-18-16-13(20)6-21-17(16)24-19(25-18)23-12-5-22-26(2)8-12/h4-6,8,11,14H,1,7,9-10H2,2-3H3,(H2,21,23,24,25)/t11-,14+/m1/s1

InChI Key

ODMXWZROLKITMS-RISCZKNCSA-N

SMILES

CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OCC4CN(CC4OC)C(=O)C=C

Solubility

Soluble in DMSO, not in water

Synonyms

PF-06459988; PF06459988; PF 06459988; PF-6459988; PF 6459988; PF6459988.

Canonical SMILES

CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OCC4CN(CC4OC)C(=O)C=C

Isomeric SMILES

CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC[C@H]4CN(C[C@@H]4OC)C(=O)C=C

Description

The exact mass of the compound 1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one is 431.1473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-06459988 is a potent and selective irreversible inhibitor targeting the epidermal growth factor receptor, specifically designed to combat mutations associated with non-small cell lung cancer. Its chemical structure features a pyrrolopyrimidine core, which is integral to its mechanism of action against the T790M mutation of the epidermal growth factor receptor. This mutation often leads to resistance against first-generation epidermal growth factor receptor inhibitors, making PF-06459988 a valuable therapeutic candidate in oncology.

, including:

  • Acylation: The introduction of an acrylamide moiety that facilitates covalent binding.
  • Reduction: The nitro group is reduced to form an aniline derivative, which is crucial for subsequent reactions.
  • Formation of Pyrrolopyrimidine: The core structure is synthesized through a series of reactions involving pyrimidine derivatives and piperazine intermediates.

These reactions are critical for achieving the desired potency and selectivity against mutant forms of the epidermal growth factor receptor .

In biological assays, PF-06459988 has demonstrated significant potency against various epidermal growth factor receptor mutations, particularly T790M. It exhibits a high degree of selectivity over wild-type epidermal growth factor receptor, making it less likely to cause side effects associated with non-selective inhibitors. The compound has shown:

  • IC50 Values: Potent inhibition in enzymatic assays, with IC50 values in the low nanomolar range.
  • Cellular Efficacy: Effective in reducing proliferation and inducing apoptosis in lung cancer cell lines harboring resistant mutations .

The synthesis of PF-06459988 involves multiple steps:

  • Preparation of Intermediates: Starting materials include various piperazine derivatives and pyrimidine compounds.
  • Covalent Bond Formation: The acrylamide moiety is introduced through acylation reactions, followed by cyclization to form the pyrrolopyrimidine core.
  • Purification: Final products are purified using chromatographic techniques to ensure high purity and yield.

The detailed synthetic pathway allows for scalability and reproducibility in producing PF-06459988 for clinical use .

PF-06459988 is primarily investigated for its application in treating non-small cell lung cancer, particularly in patients with mutations that confer resistance to existing therapies. Its unique mechanism of action positions it as a potential treatment option for:

Additionally, ongoing studies are exploring its use in other malignancies where epidermal growth factor receptor signaling plays a critical role .

Interaction studies have focused on understanding how PF-06459988 binds to the epidermal growth factor receptor and its effects on downstream signaling pathways. Key findings include:

  • Binding Affinity: High affinity for mutant forms of the receptor as compared to wild-type.
  • Signal Transduction: Inhibition of downstream signaling pathways associated with cell proliferation and survival, leading to enhanced apoptosis in cancer cells.

These studies underline the importance of PF-06459988 in targeted cancer therapy and its potential role in overcoming resistance mechanisms .

Several compounds share structural or functional similarities with PF-06459988, particularly those designed to inhibit mutant forms of the epidermal growth factor receptor. Notable examples include:

Compound NameStructure TypeTarget MutationsIC50 (nM)Unique Features
OsimertinibThird-generation inhibitorT790M0.5Selective for T790M; approved for clinical use
WZ4002Covalent inhibitorT790M30Forms covalent bond; less selective than PF-06459988
NaquotinibSmall molecule heterocycleL858R/T790M/C797S0.063Multi-targeted approach; effective against multiple mutations
AbivertinibIrreversible inhibitorL858R/T790M/C797S0.1Designed for triple-mutant inhibition

PF-06459988 stands out due to its unique pyrrolopyrimidine core, which enhances its selectivity and potency against specific mutant forms while sparing wild-type receptors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

431.1472653 g/mol

Monoisotopic Mass

431.1472653 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5IE92SK9EB

Wikipedia

1-[(3R,4R)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one

Dates

Modify: 2023-08-15
1: Cheng H, Nair SK, Murray BW, Almaden C, Bailey S, Baxi S, Behenna DC,

Explore Compound Types